molecular formula C20H21N B1214914 Cyclizin CAS No. 303-53-7

Cyclizin

Katalognummer: B1214914
CAS-Nummer: 303-53-7
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: JURKNVYFZMSNLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobenzaprine is a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. It is structurally similar to tricyclic antidepressants and was first synthesized in 1961. Cyclobenzaprine is commonly prescribed under various brand names, including Flexeril, Amrix, and Fexmid .

Wissenschaftliche Forschungsanwendungen

Cyclobenzaprin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktion von trizyklischen Verbindungen verwendet.

    Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Muskelentspannung und seiner Wechselwirkungen mit Neurotransmittersystemen.

    Medizin: Weit verbreitet zur Behandlung von Muskelkrämpfen und Schmerzen im Zusammenhang mit akuten Erkrankungen des Bewegungsapparates.

    Industrie: Eingesetzt bei der Entwicklung von Retardformulierungen und anderen pharmazeutischen Präparaten.

5. Wirkmechanismus

Cyclobenzaprin übt seine muskelrelaxierende Wirkung hauptsächlich durch seine Wirkung auf das zentrale Nervensystem aus. Es wirkt als 5-HT2-Rezeptorantagonist und hemmt die Hyperaktivität von Motoneuronen. Es wird vermutet, dass diese Wirkung auf der Ebene des Hirnstamms stattfindet, anstatt direkt auf die Muskeln oder das periphere Nervensystem zu wirken. Cyclobenzaprin moduliert auch noradrenerge und serotonerge Systeme, was zu seinen muskelrelaxierenden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

Cyclobenzaprine primarily targets the central nervous system , specifically within the locus coeruleus of the brainstem . It is a 5-HT2 receptor antagonist

Mode of Action

Cyclobenzaprine mediates its effects centrally, via inhibition of tonic somatic motor function , likely through modulation of noradrenergic and serotonergic systems . It relieves muscle spasm through action on the central nervous system at the brain stem . It is also known to exhibit low nanomolar affinity for the cloned human H1R, as well as that expressed in both rat and mouse brain .

Biochemical Pathways

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine .

Pharmacokinetics

Cyclobenzaprine’s pharmacokinetics can be described by a multicompartment open model . It has an average rapid elimination half-life (t (1/2)beta) of 3.1 hours and an average terminal elimination half-life (t (1/2)gamma) of 31.9 hours . The bioavailability of cyclobenzaprine is 33–55% , and it is majorly metabolized by CYP3A4 and CYP1A2 . The drug is excreted through the kidneys .

Result of Action

The primary result of cyclobenzaprine’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It decreases pain in the first two weeks, peaking in the first few days . It is also known to facilitate sedative effects via off-target antagonism of central histamine H1 receptors (H1R) .

Action Environment

Cyclobenzaprine readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally . Given that it readily crosses the blood-brain barrier and its muscle relaxant effects occur centrally, off-target central antagonism of H1R by cyclobenzaprine facilitates the significant sedative effect of this agent seen in patients .

Safety and Hazards

Cyclobenzaprine may cause side effects such as drowsiness, dry mouth, dizziness, and nausea . It is not approved for use by anyone younger than 15 years old . It is not known whether cyclobenzaprine will harm an unborn baby . Older adults may be more sensitive to the effects of this medicine .

Zukünftige Richtungen

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . It is a fast-acting medicine and you should start to feel some muscle relaxant effects within 30 minutes to one hour . The full effect can take up to 7 days . The drowsy side effect will set in quickly, too, so be sure you are not driving or doing other hazardous activities .

Biochemische Analyse

Biochemical Properties

Cyclobenzaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system, specifically targeting the brainstem, to reduce muscle spasms. Cyclobenzaprine interacts with noradrenergic and serotonergic systems, modulating the release and reuptake of neurotransmitters such as norepinephrine and serotonin . Additionally, it binds to 5-HT2 receptors, which contributes to its muscle relaxant properties .

Cellular Effects

Cyclobenzaprine influences various types of cells and cellular processes. It exerts its effects on muscle cells by reducing muscle hyperactivity through the gamma and alpha motor systems . Cyclobenzaprine also affects cell signaling pathways by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to changes in gene expression and cellular metabolism, ultimately resulting in muscle relaxation and pain relief .

Molecular Mechanism

The molecular mechanism of cyclobenzaprine involves its action on the central nervous system, particularly the brainstem. Cyclobenzaprine inhibits tonic somatic motor function by modulating noradrenergic and serotonergic systems . It binds to 5-HT2 receptors and antagonizes alpha-1 adrenergic receptors, leading to vasodilation and reflex tachycardia . Cyclobenzaprine’s anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors, which contributes to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclobenzaprine can vary over time. Cyclobenzaprine exhibits linear pharmacokinetics and is subject to enterohepatic circulation . It reaches steady-state plasma concentrations within 3-4 days when dosed three times a day . Long-term studies have shown that cyclobenzaprine can accumulate in the body, leading to sustained muscle relaxant effects. Its use is generally recommended for short-term therapy due to the potential for side effects and tolerance development .

Dosage Effects in Animal Models

In animal models, the effects of cyclobenzaprine vary with different dosages. Cyclobenzaprine has been shown to reduce or abolish skeletal muscle hyperactivity without acting directly on skeletal muscle or neuromuscular junctions . Higher doses of cyclobenzaprine can lead to increased heart rate and central nervous system depression . Toxic or adverse effects at high doses include sedation, ataxia, and gastrointestinal disturbances .

Metabolic Pathways

Cyclobenzaprine is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, CYP1A2, and CYP2D6 . The primary metabolic pathways involve oxidation and conjugation, resulting in the formation of glucuronide metabolites . Cyclobenzaprine undergoes enterohepatic recirculation, which contributes to its prolonged effects .

Transport and Distribution

Cyclobenzaprine is highly bound to plasma proteins, with approximately 93% of the drug being protein-bound . It is transported and distributed within cells and tissues primarily through the bloodstream. Cyclobenzaprine’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of cyclobenzaprine is primarily within the central nervous system, particularly the brainstem . Cyclobenzaprine’s activity is directed towards modulating neurotransmitter release and reuptake, which occurs at synaptic junctions within the brainstem. This localization is crucial for its muscle relaxant effects, as it targets the central mechanisms responsible for muscle hyperactivity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclobenzaprinhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 5-Dibenzosuberenon mit einem Grignard-Reagenz, das von 3-Dimethylaminopropylchlorid abgeleitet ist. Die Reaktionsmasse wird ohne Isolierung der Zwischenverbindung einer Hydrolyse und Dehydratisierung unterzogen, gefolgt von Neutralisation und Extraktion in einem organischen Lösungsmittel. Das Produkt wird dann in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cyclobenzaprinhydrochlorid verwendet oft ein Eintopfverfahren aufgrund seiner Effizienz und Wirtschaftlichkeit. Dieses Verfahren beinhaltet die Reaktion von 5-Dibenzosuberenon mit dem Grignard-Reagenz, gefolgt von Hydrolyse und Dehydratisierung in Gegenwart von wässriger Salzsäure. Die Reaktionsmasse wird dann neutralisiert, und das Produkt wird extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclobenzaprin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Cyclobenzaprin kann zu Norcyclobenzaprin oxidiert werden.

    Reduktion: Reduktionsreaktionen können Cyclobenzaprin in seine entsprechenden Amin-Derivate umwandeln.

    Substitution: Substitutionsreaktionen können am Stickstoffatom auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Alkylierungsmittel wie Methyliodid.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprin wird oft mit anderen Muskelrelaxantien verglichen, wie zum Beispiel:

Einzigartigkeit: Die strukturelle Ähnlichkeit von Cyclobenzaprin zu trizyklischen Antidepressiva und seine zentrale Wirkung auf den Hirnstamm machen es unter den Muskelrelaxantien einzigartig. Seine lange Halbwertszeit und Wirksamkeit bei der Behandlung von Muskelkrämpfen im Zusammenhang mit akuten Erkrankungen des Bewegungsapparates unterscheiden es zusätzlich von anderen Verbindungen .

Eigenschaften

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6202-23-9 (hydrochloride)
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046933
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 175-180 °C at 1 atm
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely Soluble, 6.89e-03 g/L
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

303-53-7
Record name Cyclobenzaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobenzaprine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobenzaprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclobenzaprine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C (hydrochloride salt)
Record name Cyclobenzaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine
Reactant of Route 2
Cyclobenzaprine
Reactant of Route 3
Cyclobenzaprine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cyclobenzaprine
Reactant of Route 5
Cyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Cyclobenzaprine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.